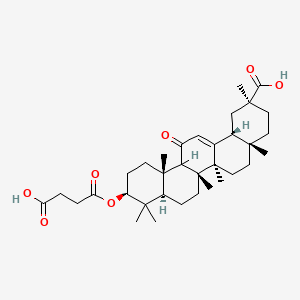
(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Overview
Description
The compound with the identifier “(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid” is known as 1,3-dimethyl-2-imidazolidinone. It is a cyclic urea and is widely used as a high-boiling polar aprotic solvent. This compound is colorless and has high thermal and chemical stability, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-2-imidazolidinone can be synthesized from 1,2-dimethylethylenediamine by reacting it with phosgene. The reaction typically involves the following steps:
Preparation of 1,2-dimethylethylenediamine: This is done by the alkylation of ethylenediamine with methyl iodide.
Reaction with Phosgene: The 1,2-dimethylethylenediamine is then reacted with phosgene to form 1,3-dimethyl-2-imidazolidinone.
Industrial Production Methods
The industrial production of 1,3-dimethyl-2-imidazolidinone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of 1,2-dimethylethylenediamine: Using large-scale alkylation reactors.
Controlled Reaction with Phosgene: In industrial settings, the reaction with phosgene is carefully controlled to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinone oxides.
Reduction: It can be reduced to form 1,3-dimethylimidazolidine.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Imidazolidinone oxides.
Reduction: 1,3-dimethylimidazolidine.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis due to its high polarity and stability.
Biology: Employed in the preparation of biological samples and as a medium for various biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-imidazolidinone primarily involves its role as a solvent. It stabilizes reactive intermediates and facilitates various chemical reactions by providing a suitable medium. Its high polarity allows it to dissolve a wide range of compounds, making it an effective solvent in both organic and inorganic reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylimidazolidine: A reduced form of 1,3-dimethyl-2-imidazolidinone.
N,N-dimethylformamide: Another high-boiling polar aprotic solvent with similar applications.
Dimethyl sulfoxide: A polar aprotic solvent with a wide range of applications in chemistry and biology.
Uniqueness
1,3-dimethyl-2-imidazolidinone is unique due to its cyclic structure, which provides higher thermal and chemical stability compared to other similar solvents. This makes it particularly useful in high-temperature reactions and processes where stability is crucial .
Properties
IUPAC Name |
(2S,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27?,30+,31-,32-,33+,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZHEBDUNPOCJG-ILYNEHRHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910529.png)

![(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone](/img/structure/B7910541.png)
![8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910545.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B7910561.png)
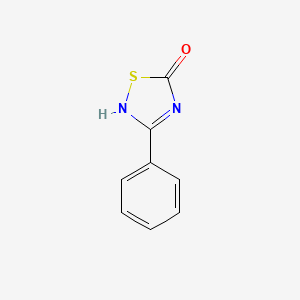

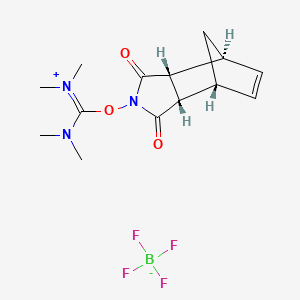

![tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate](/img/structure/B7910608.png)
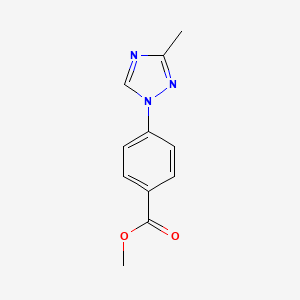
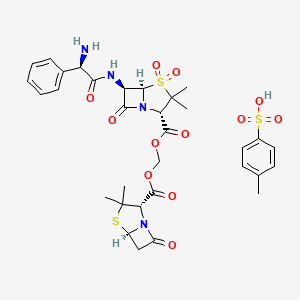
![8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910628.png)
![Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B7910633.png)
